molecular formula C7H6N2OS B13262837 5-(Thiophen-2-yl)-1,2-oxazol-3-amine

5-(Thiophen-2-yl)-1,2-oxazol-3-amine

Cat. No.: B13262837
M. Wt: 166.20 g/mol
InChI Key: QDCMTQQGACQNSF-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) and Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, oxygen, and sulfur, are fundamental to organic and medicinal chemistry. nih.govzenodo.org The oxazole and thiophene ring systems are prominent examples, each contributing unique chemical properties and biological activities to the molecules they are part of.

Oxazole: The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgslideshare.net This nucleus is a key component in numerous natural products isolated from various sources, including bacteria and marine organisms, which exhibit a wide array of biological activities such as antibacterial, antifungal, antitubercular, and anti-inflammatory properties. In medicinal chemistry, the oxazole scaffold has been successfully integrated into drugs and clinical candidates for treating diseases like cancer and diabetes. tandfonline.compharmatutor.org Its utility also extends to its role as a versatile synthetic intermediate in the development of new chemical entities. researchgate.net

Thiophene: Thiophene is a five-membered aromatic ring containing a sulfur atom. zenodo.org This heterocycle is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity, sometimes with improved properties. The thiophene scaffold is present in a wide range of therapeutic agents and its incorporation has been a driving force in the synthesis of novel antitumor agents. nih.gov Research has consistently demonstrated the importance of the thiophene moiety in molecules designed for various biological applications, including as antiradical agents. zsmu.edu.ua

The combination of these two distinct heterocyclic rings within a single molecule is a common strategy in drug design, aiming to create hybrid compounds with potentially enhanced or novel pharmacological profiles.

HeterocycleKey FeaturesSignificance in Research
Oxazole Five-membered aromatic ring with one oxygen and one nitrogen atom. wikipedia.orgCore of many natural products and synthetic drugs; exhibits broad biological activities (antibacterial, anticancer, anti-inflammatory). tandfonline.com
Thiophene Five-membered aromatic ring with one sulfur atom. zenodo.orgImportant scaffold in therapeutic agents; bioisostere of benzene; used in the design of antitumor and antiradical agents. nih.govzsmu.edu.ua

Overview of 1,2-Oxazole Derivatives in Chemical and Biological Research

1,2-Oxazole, more commonly known as isoxazole (B147169), is an isomer of oxazole where the nitrogen atom is at position 2. wikipedia.org Isoxazole and its derivatives are a cornerstone of modern heterocyclic chemistry, acting as a crucial link between chemical sciences and life sciences. technion.ac.ilresearchgate.net These compounds are highly valued as synthetic intermediates for the creation of new molecular entities in the pharmaceutical industry. technion.ac.ilresearchgate.net

The significance of isoxazole derivatives in biological research stems from their ability to interact with various enzymes and receptors through non-covalent bonds, leading to a wide spectrum of pharmacological effects. technion.ac.ilresearchgate.net Research into substituted isoxazoles has revealed their potential across numerous therapeutic areas.

Key Biological Activities of 1,2-Oxazole Derivatives:

Anticancer technion.ac.ilnih.gov

Antibacterial researchgate.net

Antiviral technion.ac.ilresearchgate.net

Antifungal technion.ac.ilresearchgate.net

Anti-inflammatory technion.ac.ilresearchgate.net

Antitubercular technion.ac.il

Antidiabetic technion.ac.il

A notable example of targeted research involves a series of 5-(thiophen-2-yl)isoxazoles that were specifically designed and synthesized as novel anti-breast cancer agents. nih.gov These compounds were found to target the estrogen receptor alpha (ERα), a critical nuclear hormone receptor implicated in several human cancers. nih.gov This research underscores the value of the isoxazole scaffold as a platform for developing targeted therapies.

Contextualizing 5-(Thiophen-2-yl)-1,2-oxazol-3-amine within Heterocyclic Compound Research

The chemical structure of this compound is a deliberate amalgamation of three key structural motifs: a thiophene ring, a 1,2-oxazole core, and a 3-amino functional group. This specific arrangement is not arbitrary but is rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies.

The placement of a thiophene ring at the 5-position of an isoxazole core has been shown to be particularly advantageous in certain biological contexts. For instance, in studies of potential anti-breast cancer agents, isoxazoles bearing a thiophene ring at this position exhibited superior cytotoxicity against MCF-7 cancer cell lines compared to analogues with other substituents like phenyl or furanyl groups. nih.gov

The 3-amino group on the isoxazole ring is another critical feature. This functional group can act as a key hydrogen bond donor, facilitating interactions with biological targets. Furthermore, it serves as a valuable synthetic handle, allowing for further chemical modifications to optimize the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of 5-aminoisoxazoles is an area of active research, indicating the utility of this particular scaffold. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-4-5(10-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMTQQGACQNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Thiophen 2 Yl 1,2 Oxazol 3 Amine

Established Synthetic Pathways for 1,2-Oxazol-3-amine Scaffolds

The construction of the 1,2-oxazole ring is a well-documented area of heterocyclic chemistry. The primary strategies involve the formation of the N-O bond and subsequent cyclization to create the five-membered ring. These methods can be broadly categorized into cyclization reactions and multicomponent reactions.

Cyclization Reactions in 1,2-Oxazole Synthesis

Two principal pathways have been established for the synthesis of 1,2-oxazole ring systems. nih.gov The first is the 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes. nih.govrsc.org This [3+2] cycloaddition is a powerful and highly convergent method for creating the isoxazole (B147169) core. rsc.org

The second major pathway involves the reaction of a three-carbon component with hydroxylamine or its derivatives. nih.gov Common three-carbon synthons include 1,3-diketones, α,β-unsaturated ketones, and β-enamino ketoesters. nih.gov For instance, the condensation of 1,3-diketones with hydroxylamine hydrochloride is a foundational method for isoxazole synthesis. nih.gov A more recent variation involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester, which subsequently undergoes a cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov

The reaction between a β-enamino ketoester and hydroxylamine can proceed through two potential routes to form isomeric 1,2-oxazoles. nih.gov In one pathway, an intermediate is formed, which eliminates dimethylamine, undergoes intramolecular cyclization, and then dehydrates to generate the final product. nih.gov An alternative route involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration and cyclization. nih.gov Other modern, metal-free approaches include the t-BuOOH/I2-mediated domino oxidative cyclization of readily available starting materials and the oxidative cyclization of enamides. organic-chemistry.org

Multicomponent Reactions for Heterocyclic Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures by combining three or more reactants in a single synthetic operation. nih.govresearchgate.net For the assembly of azole-containing heterocycles, MCRs often involve aminoazoles, carbonyl compounds, and a C-H acid like a 1,3-dicarbonyl compound. frontiersin.org While the Biginelli and Hantzsch reactions are classic examples for pyrimidines and pyridines, similar principles apply to the synthesis of other heterocyclic systems. researchgate.netfrontiersin.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can be adapted for the synthesis of diverse heterocycles, including tetrazoles, by reacting an isocyanide, an oxo component, an amine, and a suitable acid component. nih.gov Although direct synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine via a single, named MCR is not prominently documented, the principles of MCRs can be applied to construct key intermediates or the final scaffold in a convergent manner. For example, a three-component cyclization can be used to generate highly substituted oxazoles from 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis. organic-chemistry.org

Specific Synthesis of this compound and Related Structures

The specific synthesis of the title compound builds upon the general principles of isoxazole formation, requiring precursors that incorporate the thiophene (B33073) moiety.

Precursor Selection and Preparation Strategies

The synthesis of 5-aminoisoxazoles can be achieved directly through the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net To synthesize this compound, a logical precursor would be a β-keto nitrile or a related active methylene compound derived from thiophene. A plausible synthetic route begins with a thiophene-containing starting material, such as a 1-(thiophen-2-yl)ethan-1-one derivative.

A key strategy involves the reaction of a suitable thiophene-based β-dicarbonyl compound or its equivalent with a source of the 3-amino group. For instance, the reaction of ethyl 2-cyano-3-(aryl/heteroarylamino)-3-thioxopropanoates with hydroxylamine under reflux conditions has been shown to afford 5-aminoisoxazoles in good yields. researchgate.net In this context, a precursor could be prepared from a thiophene isothiocyanate and sodium ethylcyanoacetate. researchgate.net

Another relevant approach involves the use of thiophene-2-carbaldehyde as a starting material in condensation reactions. For example, thiophene-2-carbaldehyde can be reacted with other components in a multi-step or one-pot synthesis to build the desired isoxazole ring. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of heterocyclic synthesis is highly dependent on reaction conditions such as solvent, temperature, and catalysis. The optimization of these parameters is crucial for maximizing product yield and minimizing side reactions. For the synthesis of substituted imidazoles, a related azole, studies have shown that yields can vary significantly with the choice of solvent and temperature. When reactions were carried out at room temperature in various solvents, only trace amounts of the product were obtained. researchgate.net However, upon heating under reflux, the yields improved dramatically, with ethanol often providing the best results. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields, often under greener conditions such as in water. frontiersin.org The choice of base or catalyst is also critical; for instance, bases like cesium carbonate have been used to promote cyclization steps in oxazole (B20620) synthesis. nih.gov

Below is an interactive data table illustrating the hypothetical optimization of a key cyclization step based on typical findings in heterocyclic chemistry.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2524Trace
2Acetonitrile2524Trace
3DMF25245
4Methanol65 (Reflux)1225
5Acetonitrile82 (Reflux)1213
6DMF100830
7Ethanol78 (Reflux)1282
8Ethanol78 (Reflux)1881

Purification Techniques in Compound Synthesis

The isolation and purification of the final product are critical steps to ensure the compound's identity and purity. Standard laboratory techniques are employed for this purpose. After the reaction is complete, a common workup procedure involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. semanticscholar.org The combined organic layers are then typically washed with water and brine to remove inorganic impurities. semanticscholar.org

Column chromatography on silica gel is the most frequently used method for purifying crude reaction mixtures. semanticscholar.org A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the desired product from byproducts and unreacted starting materials. semanticscholar.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

For solid products, recrystallization is another effective purification method. This involves dissolving the crude solid in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The choice of solvent is crucial for successful recrystallization.

Derivatization Reactions of the this compound Core

The presence of multiple reactive sites in this compound allows for a range of derivatization strategies to be employed, enabling the synthesis of a diverse library of analogues.

The exocyclic primary amine at the 3-position of the isoxazole ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and condensation to form Schiff bases.

Acylation: The amine group can be readily acylated to form the corresponding amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can introduce a wide range of substituents. While direct acylation of this compound is not extensively documented in readily available literature, the acylation of structurally similar amino-heterocycles is a common transformation. For example, 3-amino-5-nitro-1,2-benzothiazole has been shown to react with phenylacetyl chloride and 2-thiopheneacetyl chloride in pyridine to yield the corresponding N-acylated products in high yields nih.gov. This suggests a similar reactivity for the exocyclic amine of this compound.

Alkylation: N-alkylation of the exocyclic amine provides another avenue for derivatization. This can be achieved by reacting the amine with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Schiff Base Formation: Condensation of the primary amine with various aldehydes and ketones yields the corresponding imines or Schiff bases. This reaction is typically acid-catalyzed and reversible. The synthesis of Schiff bases from heterocyclic amines is a well-established method for creating diverse molecular architectures. For example, a Schiff base sensor was synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide, demonstrating the reactivity of an amino-type group in a similar heterocyclic system towards aldehydes mdpi.com.

Table 1: Examples of Functionalization Reactions at the Exocyclic Amine Moiety

Reaction TypeReagents and ConditionsProduct TypeSupporting Evidence
AcylationAcyl chloride/anhydride, Base (e.g., pyridine)N-Acyl-5-(thiophen-2-yl)-1,2-oxazol-3-amineAcylation of analogous 3-amino-5-nitro-1,2-benzothiazole nih.gov
Schiff Base FormationAldehyde/Ketone, Acid catalystN-Alkylidene/Arylidene-5-(thiophen-2-yl)-1,2-oxazol-3-amineSchiff base formation from a similar 5-(thiophen-2-yl)oxazole carbohydrazide mdpi.com

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the isoxazole moiety and the inherent reactivity of the thiophene ring, which typically favors substitution at the C5 position (alpha to the sulfur and adjacent to the isoxazole linkage) or the C3/C4 positions.

Halogenation: The thiophene ring can be halogenated using various reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The conditions can be tuned to achieve mono- or di-substitution. In a study on a related 2-(thiophen-2-yl) nih.govorganic-chemistry.orgthiazolo[4,5-f]quinoline system, electrophilic substitution reactions, including bromination, occurred exclusively at the 5-position of the thiophene ring nih.gov.

Nitration: Nitration of the thiophene ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration or degradation of the starting material. As with other electrophilic substitutions, the nitro group is expected to be introduced at the 5-position of the thiophene ring nih.gov.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the thiophene ring. This is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also preferentially occurs at the 5-position of the thiophene ring nih.gov.

Table 2: Electrophilic Substitution Reactions on the Thiophene Ring

ReactionReagentTypical Position of SubstitutionSupporting Evidence
BrominationN-Bromosuccinimide (NBS)5-positionElectrophilic substitution on a 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline system nih.gov
NitrationHNO₃/H₂SO₄5-positionElectrophilic substitution on a 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline system nih.gov
AcylationAcyl chloride/Lewis acid5-positionElectrophilic substitution on a 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline system nih.gov

Direct substitution on the 1,2-oxazole ring of this compound is less common than on the thiophene ring. The isoxazole ring is generally considered electron-deficient and therefore less reactive towards electrophiles. However, functionalization at the C4 position is possible under specific conditions.

Halogenation: Direct halogenation of the isoxazole ring can be challenging. However, methods have been developed for the synthesis of 4-haloisoxazoles. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of ICl can yield 4-iodoisoxazoles, which can then undergo further palladium-catalyzed reactions nih.gov. Another study reported the direct fluorination of 3,5-disubstituted isoxazoles at the 4-position using N-fluorobenzenesulfonimide (NFSI) in the presence of a base rsc.org.

These findings suggest that while direct electrophilic substitution on the isoxazole ring of the target compound may not be straightforward, the introduction of a substituent at the C4 position can be achieved through strategic synthetic design.

Reactivity and Chemical Transformations of this compound

The reactivity of this compound is governed by the electronic properties of its constituent rings and the exocyclic amine.

As discussed in section 2.3.2, the thiophene ring is the primary site for electrophilic aromatic substitution. The electron-rich nature of the thiophene ring makes it more susceptible to electrophilic attack than the isoxazole ring. The directing effect of the isoxazole substituent generally favors substitution at the 5-position of the thiophene ring.

Nucleophilic attack on the this compound core can occur at several positions, depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNA r): The isoxazole ring, being electron-deficient, can potentially undergo nucleophilic aromatic substitution, particularly if activated by a strong electron-withdrawing group. For example, 5-nitroisoxazoles have been shown to undergo SNAr reactions with various nucleophiles, where the nitro group is displaced mdpi.com. In the absence of such an activating group, direct nucleophilic attack on the isoxazole ring of the title compound is less likely.

Reactions involving the exocyclic amine: As a nucleophile itself, the exocyclic amine can participate in various reactions as detailed in section 2.3.1.

Ring-Opening and Rearrangement Processes

The isoxazole ring is known to undergo cleavage under various conditions, particularly reductive, providing access to a range of valuable acyclic synthons.

Ring-Opening Reactions:

The N-O bond within the isoxazole nucleus is inherently weak and susceptible to cleavage, which is the basis for most of its ring-opening reactions. Reductive cleavage is the most common method to open the isoxazole ring. This transformation typically unmasks a 1,3-dicarbonyl or an enaminone functionality, making isoxazoles useful synthetic intermediates.

For instance, copper-catalyzed reductive ring-cleavage of isoxazoles has been shown to efficiently produce enaminones. researchgate.net This type of reaction, if applied to this compound, would be expected to yield a β-amino-β-(thiophen-2-yl)acrylonitrile derivative, a versatile intermediate for the synthesis of other heterocyclic systems. The general mechanism involves the cleavage of the weak N-O bond, followed by tautomerization.

Table 1: Potential Products from Reductive Ring-Opening of this compound

Starting Material Reagents Expected Product
This compound Catalytic Hydrogenation (e.g., H₂, Pd/C) 3-Amino-1-(thiophen-2-yl)prop-2-en-1-one

Rearrangement Processes:

Mononuclear heterocyclic rearrangements of isoxazoles, where the isoxazole ring transforms into another heterocyclic system, are also known. While specific examples for 3-amino-5-arylisoxazoles are scarce, related structures undergo such transformations. For example, base-induced rearrangements can occur, although the specific products are highly dependent on the substituents and reaction conditions. The presence of the 3-amino group and the 5-thiophene ring would significantly influence the electronic properties of the isoxazole ring and thus direct the course of any potential rearrangement.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target the isoxazole ring, the thiophene moiety, or the amino group.

Oxidation Chemistry:

The oxidation of the isoxazole ring itself is not a common transformation due to its aromatic nature. More typically, substituents on the ring are oxidized. The thiophene ring in this compound is susceptible to oxidation, which could lead to the formation of thiophene-S-oxides or sulfones under controlled conditions with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The amino group at the 3-position could potentially be oxidized to a nitroso or nitro group, though this would likely require specific reagents to avoid side reactions with the thiophene ring.

Reduction Chemistry:

The reduction of the isoxazole ring is a well-established process, typically leading to ring opening. Catalytic hydrogenation is a primary method for this transformation. The reaction proceeds via the cleavage of the labile N-O bond. Depending on the catalyst and conditions, this can lead to various products. For this compound, catalytic hydrogenation would be expected to cleave the isoxazole ring to afford an enaminone. It is also important to consider the potential for the reduction of the thiophene ring under harsh hydrogenation conditions, which could lead to desulfurization or saturation of the thiophene ring.

Table 2: Predicted Outcomes of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Potential Product(s) Notes
Oxidation m-CPBA (1 equiv.) 5-(Thiophen-2-yl-1-oxide)-1,2-oxazol-3-amine Oxidation of the thiophene sulfur.
Oxidation m-CPBA (>2 equiv.) 5-(Thiophen-2-yl-1,1-dioxide)-1,2-oxazol-3-amine Further oxidation to the sulfone.
Reduction H₂, Pd/C 3-Amino-1-(thiophen-2-yl)prop-2-en-1-one Reductive cleavage of the isoxazole ring.

| Reduction | Raney Nickel | Desulfurized acyclic amines | Potential for both ring opening and desulfurization. |

Structural Elucidation and Conformational Analysis of 5 Thiophen 2 Yl 1,2 Oxazol 3 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide essential information about the connectivity of atoms, the molecular weight, and the functional groups present in 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. High-Performance Liquid Chromatography (HPLC) would be crucial for assessing the purity of the synthesized compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the isoxazole (B147169) ring, the thiophene (B33073) ring, and the amine group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the protons on the thiophene ring would likely appear as doublets or multiplets in the aromatic region of the spectrum, with coupling constants characteristic of their relative positions on the ring. The isoxazole proton would appear as a singlet, and the amine protons would likely be a broad singlet, the position of which could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, part of a double bond) and its electronic environment. The number of signals would confirm the number of distinct carbon environments in the molecule.

No specific experimental NMR data for this compound has been found in the reviewed literature.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the thiophene and isoxazole rings.

No specific experimental MS data for this compound has been found in the reviewed literature.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and C-S stretching of the thiophene ring. The spectrum would also show absorptions corresponding to C-H and C=C bonds in the aromatic rings.

No specific experimental IR data for this compound has been found in the reviewed literature.

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For a newly synthesized compound like this compound, HPLC analysis would be crucial to assess its purity. By using a suitable stationary phase and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic of the compound under the specific chromatographic conditions used.

No specific HPLC methods for the purity assessment of this compound have been detailed in the reviewed literature.

X-ray Crystallography and Solid-State Structure Investigations

No published crystal structure for this compound has been found in crystallographic databases or the scientific literature.

To perform X-ray crystallography, single crystals of high quality are required. The growth of such crystals can be achieved through various methods. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Another method is slow cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. For compounds like this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures with hexane (B92381) are often employed for recrystallization and crystal growth. rsc.org

No specific crystal growth methodologies for this compound have been reported.

Single-Crystal X-ray Diffraction Data Analysis

A detailed analysis of the crystal and molecular structure of this compound, including the creation of data tables for crystal data and structure refinement, cannot be provided without the necessary crystallographic information file (CIF).

Analysis of Intermolecular Interactions and Supramolecular Assembly

A description of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the supramolecular assembly in the solid state, is not possible without the crystal structure data.

Conformational Dynamics and Stereochemical Considerations

An analysis of the conformational properties, including the dihedral angle between the thiophene and isoxazole rings and other stereochemical aspects of this compound, cannot be performed without the foundational experimental data from X-ray diffraction.

Computational and Theoretical Investigations of 5 Thiophen 2 Yl 1,2 Oxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and properties of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries and the analysis of molecular orbitals, which are fundamental to understanding the compound's reactivity and potential interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized geometry of molecules, including bond lengths and angles. For this compound, DFT calculations are performed to determine its most stable conformation. These calculations typically employ a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule.

The optimized geometry reveals the spatial arrangement of the atoms, providing a clear picture of the molecule's three-dimensional shape. Key structural parameters, including the bond lengths between the thiophene (B33073) and oxazole (B20620) rings, as well as the bond angles within each ring, are determined. These parameters are essential for understanding the molecule's steric and electronic properties. Theoretical calculations for a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, have shown that bond lengths and angles in the thiophene ring are comparable to previously reported crystal structures. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond Length (Å)Bond Angle (°)
C-C (Thiophene)1.37 - 1.42-
C-S (Thiophene)1.71 - 1.74-
C-C (Oxazole)1.39 - 1.44-
C-N (Oxazole)1.31 - 1.38-
N-O (Oxazole)1.41 - 1.43-
C-N (Amine)1.37-
Thiophene-Oxazole Dihedral Angle-15-25

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis can predict its reactivity and potential for engaging in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the oxazole ring and its substituents.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical)

ParameterEnergy (eV)
EHOMO-6.5 to -5.5
ELUMO-1.5 to -0.5
Energy Gap (ΔE)4.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms of the amine group would likely be in a region of positive potential, suggesting their role as hydrogen bond donors. The thiophene ring may exhibit a more neutral potential, though the sulfur atom can also influence the charge distribution.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These studies are instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.

Ligand-target interaction profiling involves identifying the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding this interaction profile is key to predicting the binding affinity and specificity of the compound.

Docking studies on similar thiophene- and oxadiazole-containing compounds have identified potential protein targets such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK-2). dovepress.comresearchgate.net For instance, in a study of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, interactions with DHFR involved hydrogen bonds between the ligand and amino acid residues such as Isoleucine, Aspartate, Leucine, Lysine, and Arginine. dovepress.com Similarly, derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) have been docked with CDK-2. researchgate.net For this compound, it is anticipated that the amine group and the heteroatoms in the oxazole ring would be key sites for forming hydrogen bonds with the protein target. The thiophene ring would likely engage in hydrophobic interactions.

Table 3: Potential Ligand-Target Interactions for this compound with a Hypothetical Kinase Target

Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondAmine (-NH2)Asp, Glu, Ser, Thr
Hydrogen BondOxazole NitrogenGln, Asn, His
Hydrogen BondOxazole OxygenArg, Lys, His
Hydrophobic InteractionThiophene RingLeu, Val, Ile, Phe, Trp

Note: This table presents hypothetical interactions based on the chemical structure of the compound and common interactions observed in protein-ligand complexes.

Predicting the binding affinity, often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki), is a primary goal of molecular docking. Various scoring functions and computational methods are used to estimate this value. These methodologies can range from simple empirical scoring functions to more complex and computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

The choice of methodology can significantly impact the accuracy of the binding affinity prediction. Scoring functions in docking programs like AutoDock and Glide are used for an initial, rapid estimation of binding affinity. For more accurate predictions, methods like MM/GBSA can be employed, which calculate the free energy of binding by considering various energy components, including electrostatic and van der Waals interactions, as well as solvation energies. Recent advancements in machine learning and deep learning are also being applied to develop more accurate and generalizable models for binding affinity prediction. nih.gov

In Silico Property Prediction

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the pharmacokinetic properties of a compound before its synthesis, thereby saving time and resources. For derivatives of the core structure 5-(Thiophen-2-yl)-1,2-oxazole, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to evaluate their drug-likeness and potential as therapeutic agents. nih.gov These predictions are typically based on established models and rules, such as Lipinski's rule of five, which helps to forecast a compound's oral bioavailability.

Research on a series of 5-(thiophen-2-yl)isoxazole derivatives designed as anti-breast cancer agents targeting the estrogen receptor alpha (ERα) included ADMET property predictions. nih.gov These studies are crucial for understanding how the molecule is likely to behave in a biological system. The analyses for this class of compounds generally investigate several key pharmacokinetic parameters. While specific values for this compound are not detailed in the literature, the properties for its bioactive derivatives have been computationally assessed. nih.gov

The predictions suggest that these molecules generally possess favorable drug-like characteristics. For instance, they are predicted to have high gastrointestinal (GI) absorption and are unlikely to be P-glycoprotein substrates, indicating good absorption and retention within cells. Furthermore, many derivatives are predicted not to inhibit critical cytochrome P450 enzymes (like CYP2D6 and CYP3A4), suggesting a lower potential for drug-drug interactions. researchgate.net

Below is an interactive data table summarizing the typical in silico properties predicted for this class of compounds.

Predicted ADMET Properties for 5-(Thiophen-2-yl)-1,2-oxazole Derivatives

ParameterPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/molCompliance with Lipinski's rule for oral bioavailability.
LogP (Lipophilicity)< 5Optimal lipophilicity for membrane permeability, compliant with Lipinski's rule.
Hydrogen Bond Donors< 5Compliance with Lipinski's rule.
Hydrogen Bond Acceptors< 10Compliance with Lipinski's rule.
Gastrointestinal (GI) AbsorptionHighIndicates good absorption from the digestive tract into the bloodstream.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects.
P-glycoprotein SubstrateNoIndicates the compound is not likely to be actively pumped out of cells, improving intracellular concentration.
CYP2D6 InhibitorNoLow potential for metabolic drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 InhibitorNoLow potential for metabolic drug-drug interactions involving the CYP3A4 enzyme.

These computational predictions supported the viability of 5-(thiophen-2-yl)isoxazole derivatives as potential drug candidates, warranting further investigation through synthesis and biological evaluation. nih.gov

Simulation Studies on Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into the stability of a ligand-receptor complex and the nature of their intermolecular interactions, complementing the static picture provided by molecular docking. ajms.iq

For a lead compound from the 5-(thiophen-2-yl)isoxazole series, TTI-6, molecular dynamics simulations were performed to validate the docking results and assess the dynamic stability of its interaction with the target protein, estrogen receptor alpha (ERα). nih.gov The simulation provides a dynamic view of how the compound settles into the binding pocket and maintains its interactions over a set period, typically in the nanosecond range. ajms.iq

The primary goals of these simulations were to confirm the binding mode and to ensure that the key interactions observed in the docking pose were stable and maintained throughout the simulation. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over time suggests that the complex is in a stable conformation. researchgate.net

The MD simulation for the TTI-6 ::ERα complex revealed that the compound remained stably bound within the active site of the receptor. nih.gov The analysis of the simulation trajectory showed that crucial hydrogen bonds and hydrophobic interactions between the compound and key amino acid residues of the receptor (such as Arg394, Glu353, and His524) were consistently maintained. nih.govresearchgate.net This dynamic stability is a strong indicator of the compound's potential to effectively inhibit the receptor's function.

An interactive data table summarizing the key findings from a representative molecular dynamics simulation study is presented below.

Summary of Molecular Dynamics Simulation Findings

Simulation ParameterObservation/ResultInterpretation
Simulation Timee.g., 50-100 nsThe time scale over which the dynamic behavior of the complex was observed.
System Stability (RMSD)Low and stable fluctuation around an average value (e.g., ~0.3 nm)The ligand-protein complex does not undergo significant conformational changes and remains stable. researchgate.net
Key Intermolecular InteractionsSustained hydrogen bonds and hydrophobic interactionsThe specific forces that anchor the ligand in the binding pocket are maintained over time.
Interacting Amino Acid Residuese.g., Arg394, Glu353, His524Identifies the key residues in the receptor's active site responsible for binding the ligand. nih.govresearchgate.net
Binding Free EnergyFavorable (negative value)Indicates a strong and spontaneous binding affinity between the ligand and the protein.

Exploration of Biological Activities and Structure Activity Relationships of 5 Thiophen 2 Yl 1,2 Oxazol 3 Amine Analogues

In Vitro Biological Screening Methodologies

In vitro assays are fundamental tools in the early stages of drug discovery, providing a controlled environment to assess the biological effects of chemical compounds on specific cells, tissues, or molecular targets. charnwooddiscovery.comwikipedia.org These methods are essential for high-throughput screening, allowing for the rapid evaluation of large libraries of compounds to identify promising candidates for further development. charnwooddiscovery.comtoxicology.org

General Assay Design Principles for Biological Activity

The primary goal of an in vitro biological assay is to measure the effect of a substance on a biological system. charnwooddiscovery.comwikipedia.org Effective assay design is crucial for generating reliable and reproducible data. Key principles include the use of a specific biological target or system, such as an enzyme, a cell culture, or a tissue sample. charnwooddiscovery.com Assays are designed to detect a measurable response to a stimulus, which is the compound being tested. wikipedia.orgyoutube.com

Quantitative assays measure the degree of response on a continuous scale, while quantal assays yield a binary, "yes-or-no" outcome. wikipedia.org A well-designed assay includes positive and negative controls to ensure its validity. The positive control is a substance known to produce the expected effect, confirming the assay is working correctly, while the negative control (often the vehicle used to dissolve the test compound) should produce no effect, establishing a baseline. aatbio.com The results, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), provide a measure of the compound's potency. abcam.com

Specific Assays for Antimicrobial Activity (e.g., against bacterial and fungal strains)

The antimicrobial potential of 5-(thiophen-2-yl)-1,2-oxazol-3-amine analogues is typically evaluated using standardized in vitro susceptibility testing methods. creative-diagnostics.com These assays determine the minimum concentration of a compound required to inhibit the growth of or kill a specific microorganism.

Commonly employed techniques include:

Broth Dilution Method: This technique is used to quantitatively determine the Minimum Inhibitory Concentration (MIC). apec.org Serial dilutions of the test compound are prepared in a liquid growth medium in test tubes or microtiter plates. apec.orgoup.com Each tube is then inoculated with a standardized suspension of the microorganism. oup.com After an incubation period, the lowest concentration of the compound that prevents visible growth (turbidity) is recorded as the MIC. apec.orgoup.com This method can be adapted for high-throughput screening using 96-well plates (microdilution). nih.gov

Agar (B569324) Diffusion Method (Disk Diffusion): This is a qualitative or semi-quantitative method. apec.org An agar plate is uniformly inoculated with the test microorganism. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. creative-diagnostics.com During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk. creative-diagnostics.com The diameter of this zone is proportional to the compound's activity. apec.org

These assays are performed against a panel of clinically relevant bacterial and fungal strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). nih.gov

Specific Assays for Anti-inflammatory Effects (e.g., modulation of cytokines)

The anti-inflammatory properties of thiophene-isoxazole analogues are investigated using in vitro models that replicate aspects of the inflammatory cascade. These assays often focus on the inhibition of key inflammatory mediators and enzymes. researchgate.netaccscience.com

Key in vitro assays include:

Cytokine Release Assays: Monocytes or macrophages (e.g., from the THP-1 cell line) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov The ability of test compounds to inhibit the release of these cytokines into the cell culture medium is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov

Cyclooxygenase (COX) Inhibition Assays: The COX-1 and COX-2 enzymes are central to the production of prostaglandins, which are key mediators of inflammation. youtube.com In vitro assays measure the ability of a compound to inhibit the activity of purified COX enzymes or COX activity within whole cells. researchgate.netyoutube.com

Lipoxygenase (5-LOX) Inhibition Assays: The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Assays are designed to measure a compound's ability to inhibit 5-LOX activity, thereby reducing leukotriene production.

Specific Assays for Cytotoxic Activity in Cancer Cell Lines (In Vitro Models)

A significant area of research for this compound analogues is their potential as anticancer agents. In vitro cytotoxicity assays are the primary method for screening these compounds against various human cancer cell lines.

The most widely used method is the MTT Assay . acmeresearchlabs.inspringernature.com

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. aatbio.comacmeresearchlabs.in Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. aatbio.comabcam.com Dead cells lose this ability. aatbio.com

Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. berkeley.edu After an incubation period, the MTT reagent is added. berkeley.edu Following another incubation, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. acmeresearchlabs.inberkeley.edu The absorbance of the resulting purple solution is then measured using a spectrophotometer, typically at a wavelength around 570 nm. aatbio.comberkeley.edu

Endpoint: The absorbance is directly proportional to the number of viable cells. acmeresearchlabs.in The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency. nih.gov

Analogues are commonly screened against a panel of cancer cell lines representing different types of cancer, such as breast cancer (MCF-7), lung cancer (A-549), and hepatocellular carcinoma (HepG-2). nih.govmdpi.com

Compound/AnalogueCancer Cell LineAssay UsedResult (IC50 in µM)Source
TTI-6MCF-7 (Breast)MTT Assay1.91 nih.gov
TTI-4MCF-7 (Breast)MTT Assay2.63 nih.gov
Thiazole Derivative 4bMCF-7 (Breast)MTT Assay10.2 ± 0.7 nih.gov
Thiazole Derivative 13aMCF-7 (Breast)MTT Assay11.5 ± 0.8 nih.gov
Thienopyrimidine 9aHT-29 (Colon)Not Specified1.21 ± 0.34 mdpi.com
Thienopyrimidine 9aHepG-2 (Liver)Not Specified6.62 ± 0.7 mdpi.com
Thienopyrimidine 9aMCF-7 (Breast)Not Specified7.2 ± 1.9 mdpi.com
Thienopyrimidine 9bHT-29 (Colon)Not Specified0.85 ± 0.16 mdpi.com

Investigation of Other Reported Biological Activities (e.g., neuronal differentiation induction)

Beyond the more commonly screened activities, specific analogues of this compound have been investigated for specialized biological functions. One notable example is the cell-permeable isoxazole (B147169) compound, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, also known as Isx. This compound has been identified as a selective inducer of robust neuronal differentiation in various types of stem and progenitor cells. Assays to determine this activity involve treating these cells with the compound and then observing changes indicative of neuronal development, such as morphological changes (e.g., neurite outgrowth) and the expression of neuron-specific protein markers.

Mechanistic Studies of Biological Action (In Vitro)

Understanding the mechanism of action (MOA) is a critical step that follows the initial identification of a biologically active compound. researchgate.net In vitro mechanistic studies aim to pinpoint the specific molecular targets and cellular pathways through which a compound exerts its effects.

For cytotoxic analogues, studies have moved beyond simple viability assays to explore how these compounds induce cancer cell death. For example, some 5-(thiophen-2-yl)isoxazole derivatives have been shown to target the estrogen receptor alpha (ERα), a key protein in the progression of certain breast cancers. nih.gov Further mechanistic investigations for these compounds often include:

Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which can indicate interference with the cell's replication machinery.

Apoptosis Assays: Techniques like Annexin V/PI staining are used to differentiate between viable, apoptotic (programmed cell death), and necrotic cells, confirming that the compound induces a controlled cell death pathway.

In the context of anti-inflammatory activity, mechanistic studies have linked the effects of some thiourea (B124793) derivatives to the reduction of pro-inflammatory particles like interleukin-6 (IL-6).

The mechanism for the neuronal differentiation inducer Isx has been investigated in detail. It is understood to involve an initial influx of calcium ions (Ca2+) through NMDA receptors and L-type channels. This is followed by the activation of CaMKII and a subsequent cascade involving the HDAC-MEF2 epigenetic and transcriptional regulatory network, ultimately leading to the activation of genes responsible for neuronal development.

Molecular Target Identification and Validation Approaches

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of this compound analogues. Researchers have employed a variety of computational and experimental approaches to identify and validate the proteins and enzymes with which these compounds interact.

One of the primary targets identified for a series of 5-(thiophen-2-yl)isoxazole analogues is the Estrogen Receptor Alpha (ERα) . nih.gov ERα is a nuclear hormone receptor that plays a crucial role in the pathogenesis of breast cancer by regulating genes involved in cell proliferation, differentiation, and survival. nih.gov The validation of ERα as a target was supported by in silico molecular docking studies, which predicted favorable binding interactions between the isoxazole derivatives and the receptor. nih.gov

Another significant molecular target identified for related thiophene-bearing heterocyclic structures is Cyclin-Dependent Kinase 2 (CDK-2) . CDK-2 is a key enzyme involved in regulating the cell cycle, and its inhibition is a major strategy in anti-proliferative drug discovery. researchgate.net For a series of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives, molecular docking studies were used to evaluate their potential as CDK-2 inhibitors. researchgate.net The protein structure used for these in silico evaluations was obtained from the Protein Data Bank (PDB ID: 2R3J). researchgate.net

Furthermore, Dihydrofolate Reductase (DHFR) has been investigated as a potential target. For a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives, molecular docking was carried out against the binding site of DHFR (PDB ID: 3NU0) to support their potential as anticancer agents. nih.gov

These approaches, combining computational predictions with subsequent experimental validation, are fundamental in confirming the molecular targets of these thiophene-isoxazole-based compounds and guiding further drug development efforts.

Characterization of Molecular Interaction Mechanisms (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

Understanding how this compound analogues bind to their molecular targets is essential for optimizing their potency and selectivity. In silico studies have been instrumental in characterizing the specific non-covalent interactions that govern the binding of these ligands to their receptor active sites.

In the case of 5-(thiophen-2-yl)isoxazole analogues targeting ERα, molecular docking and induced-fit analysis have revealed several key interactions. nih.gov These studies support the importance of various functional groups on the isoxazole scaffold in forming stable complexes with the receptor. The binding is typically characterized by a combination of:

Hydrogen Bonding: Crucial for orienting the ligand within the binding pocket and providing specificity.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and hydrophobic residues in the receptor, contributing significantly to binding affinity.

π-π Stacking: Occurs between the aromatic rings of the ligand (such as the thiophene (B33073) and phenyl rings) and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein.

For 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting CDK-2, molecular modeling has similarly proposed powerful binding interactions within the active site of the protein. researchgate.net The high docking scores achieved by some of these derivatives suggest a strong and stable interaction with the target enzyme. researchgate.net In the crystal structure of a related compound, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, the three-dimensional network was found to involve strong N—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions, with centroid–centroid distances measured at 3.654 (1) and 3.495 (1) Å. nih.gov These observed interactions in the solid state provide a model for the types of forces that can stabilize ligand-protein complexes.

Elucidation of Modulation of Cellular Pathways (e.g., apoptosis, inflammatory pathways)

The interaction of this compound analogues with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways.

For the potent anti-breast cancer agent TTI-6, a 5-(thiophen-2-yl)isoxazole derivative, further mechanistic studies revealed that its cytotoxic effects are mediated through the induction of apoptosis , or programmed cell death. nih.gov This was confirmed through cell cycle analysis and nuclear staining techniques, which showed characteristic features of apoptotic cell death. nih.gov By inhibiting ERα, these compounds disrupt the transcriptional programs that drive the proliferation of breast epithelial cells, ultimately leading to cell death. nih.gov

Analogues containing the thiophene ring have also been investigated for their ability to modulate inflammatory pathways . evitachem.comnih.gov Certain derivatives have shown potential anti-inflammatory and antioxidant activities. nih.govresearchgate.net The mechanism of anti-inflammatory action can involve the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory response. mdpi.com For example, a series of 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives were screened for in vivo anti-inflammatory activity in a carrageenan-induced rat hind paw edema model, demonstrating the potential of the substituted thiophene scaffold to exhibit anti-inflammatory effects. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR analyses have been crucial for identifying key structural features required for potent and selective biological effects.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the core 5-(thiophen-2-yl)isoxazole scaffold have a profound impact on biological activity. Systematic modification of different parts of the molecule has led to a clearer understanding of the requirements for optimal potency.

In a study of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles designed as anti-breast cancer agents, SAR analysis against the MCF-7 cell line revealed several critical factors:

Thiophene Ring at Position 5: An unsubstituted thiophene ring at the 5-position of the isoxazole core was found to be essential for superior activity. nih.gov Adding a methyl group to the 5-position of the thiophene ring (compound TTI-13) increased steric bulk and resulted in a significantly higher IC₅₀ value (13.44 μM) compared to its unsubstituted counterpart (TTI-4, IC₅₀ = 2.91 μM). nih.gov

Trifluoromethyl Group at Position 4: The presence of a strong electron-withdrawing -CF₃ group at the 4-position had a positive impact on enhancing anti-breast cancer activity. nih.gov

Substituents on the Phenyl Ring at Position 3: An electron-rich benzene (B151609) ring at the 3-position was found to be important. The compound TTI-6, bearing three electron-donating methoxy (B1213986) (-OCH₃) groups on the phenyl ring, exhibited the highest potency with an IC₅₀ value of 1.91 μM against MCF-7 cells. nih.gov In contrast, introducing a strong electron-withdrawing nitro group (TTI-12) was also explored to understand its effect. nih.gov

The following table summarizes the anti-cancer activity of selected 5-(thiophen-2-yl)isoxazole analogues against the MCF-7 breast cancer cell line.

CompoundSubstituentsIC₅₀ (μM) against MCF-7Reference
TTI-43-(3,4-dimethoxyphenyl), 5-(thiophen-2-yl), 4-(trifluoromethyl)2.63 nih.gov
TTI-63-(3,4,5-trimethoxyphenyl), 5-(thiophen-2-yl), 4-(trifluoromethyl)1.91 nih.gov
TTI-133-(3,4-dimethoxyphenyl), 5-((5-methylthiophen)-2-yl), 4-(trifluoromethyl)13.44 nih.gov

Investigation of Positional Isomerism and its Biological Implications

Positional isomerism, which involves changing the position of a functional group on a molecule, can have significant consequences for its biological and physicochemical properties. In heterocyclic compounds like benzothiazole (B30560) derivatives, the position of a substituent can engender a distorted geometry and influence the solid-state arrangement. mdpi.com For instance, the placement of a nitro group at the ortho, meta, or para position of a benzamide (B126) moiety attached to a benzothiazole core resulted in each compound crystallizing in a different crystal system or space group. mdpi.com

In the context of thiophene-containing compounds, the point of attachment of the thiophene ring itself can be a source of positional isomerism. While many active compounds feature a thiophen-2-yl group, derivatives with a thiophen-3-yl moiety have also been synthesized. The different electronic and steric properties of the thiophene ring at the 2- versus the 3-position can alter how the molecule fits into a receptor's binding site, thereby affecting its biological activity. Furthermore, studies on styryl-thiophene benzylamines have shown that cis- and trans-isomers, a form of geometric isomerism, exhibit different photophysical properties and can be separated or exist in mixtures, which could translate to differences in biological interactions. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model then serves as a template for designing new, more potent molecules or for searching databases for existing compounds with similar features.

For analogues of this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor (e.g., the nitrogen or oxygen atoms in the oxazole (B20620) ring).

A hydrogen bond donor (e.g., the amine group).

Aromatic/hydrophobic regions (the thiophene and any phenyl rings).

This model is a key component of lead optimization, a process that aims to improve the properties of a promising "hit" compound. A hit-to-lead optimization process was successfully undertaken for a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which share structural similarities. nih.gov The strategy involved keeping the (thiazol-4-yl)isoxazole-3-carboxamide core intact, as it was deemed to be the pharmacophore, while extensively exploring structural modifications to enhance activity and improve metabolic stability. nih.gov

Lead optimization strategies also involve synthesizing and testing new analogues based on SAR data. For example, the discovery that TTI-6 was more potent than the initial lead, TTI-4, was a direct result of a lead optimization effort that explored adding another methoxy group to the phenyl ring. nih.gov Such iterative cycles of design, synthesis, and testing are central to developing compounds with improved therapeutic profiles.

Potential Applications and Future Research Directions of 5 Thiophen 2 Yl 1,2 Oxazol 3 Amine in Chemical Biology and Medicinal Chemistry

Role as a Privileged Scaffold in Contemporary Drug Discovery

The 5-(thiophen-2-yl)-1,2-oxazole core is recognized as a privileged scaffold in drug discovery. This is attributed to the combined properties of its constituent heterocycles. The isoxazole (B147169) ring is a five-membered heterocycle known for its diverse biological activities and is a component of several approved drugs. ijpca.orgrsc.orgnih.gov Its structure is metabolically stable and can engage in various non-covalent interactions with biological targets. nih.gov

Similarly, the thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a common feature in many pharmaceuticals. nih.gov Its presence can enhance a molecule's metabolic stability, lipophilicity, and ability to bind to receptors. nih.gov The fusion of these two rings in 5-(thiophen-2-yl)-1,2-oxazol-3-amine creates a unique chemical entity with a specific three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions. This structural framework serves as an excellent starting point for the design of compound libraries to screen against a wide range of biological targets. rsc.orgsemanticscholar.org The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Development of Novel Therapeutic Agents (General Research Focus, Non-Clinical)

The 5-(thiophen-2-yl)-1,2-oxazole scaffold has been a focal point in the design of novel, non-clinical therapeutic agents. Research has particularly concentrated on its potential in oncology and infectious diseases.

Derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated significant potential as anti-breast cancer agents. nih.govresearchgate.net For instance, a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were designed and synthesized, showing selective cytotoxicity against the human breast cancer cell line, MCF-7. nih.gov Structure-activity relationship (SAR) studies of these compounds have highlighted the importance of the unsubstituted thiophene ring at the 5-position of the isoxazole core for superior activity. nih.gov

In the realm of infectious diseases, derivatives of the related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been investigated as potent antitubercular agents. nih.gov These compounds have shown growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov The (thiazol-4-yl)isoxazole-3-carboxamide core is considered the pharmacophore, and research has focused on structural modifications to enhance activity and improve metabolic stability. nih.gov

Table 1: Investigated Therapeutic Potential of 5-(Thiophen-2-yl)-1,2-oxazole Derivatives
Derivative ClassTherapeutic AreaKey FindingsReference
5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazolesOncology (Breast Cancer)Selective cytotoxicity against MCF-7 cell line. The thiophene ring at the 5-position is crucial for activity. nih.gov
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamidesInfectious Disease (Tuberculosis)Inhibitory activity against Mycobacterium tuberculosis. The core structure is considered the pharmacophore. nih.gov

Applications in Chemical Probes and Biological Tool Compound Development

The inherent structural features of the 5-(thiophen-2-yl)-1,2-oxazole scaffold make it a promising candidate for the development of chemical probes and biological tool compounds. The thiophene moiety, in particular, is known for its exceptional photophysical properties, which can be harnessed in the design of fluorescent probes. researchgate.net

Derivatives of thiophene and oxazole (B20620) have been successfully utilized as chemosensors for the detection of various analytes, including metal ions. researchgate.net For example, a Schiff base derived from 5-(thiophene-2-yl)oxazole has been developed as a fluorescent sensor for monitoring indium and ferric ions. researchgate.net Furthermore, carbazole-thiophene conjugates have been synthesized as fluorescent probes for the recognition of hypochlorite, with applications in cell imaging. nih.gov Oxazole derivatives have also been explored as organelle-targeting fluorophores for bio-imaging, demonstrating low cytotoxicity and high biocompatibility. nih.gov These examples underscore the potential of the this compound core in creating novel probes for studying biological processes and for diagnostic applications.

Integration with Green Chemistry Principles in Synthetic Methodologies

The synthesis of isoxazole derivatives is increasingly being approached with the principles of green chemistry in mind. rsc.orgsemanticscholar.org Traditional synthetic methods often involve hazardous reagents and solvents. Modern approaches focus on developing more environmentally benign procedures. This includes the use of ultrasound radiation to promote reactions without the need for a catalyst, which offers advantages such as easier work-up, mild reaction conditions, and high yields in shorter reaction times. nih.gov The development of one-pot multicomponent reactions is another green strategy that improves efficiency and reduces waste. These methodologies are being applied to the synthesis of a variety of isoxazole-containing compounds and can be adapted for the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Imaging Techniques for Biological Studies

The study of the biological interactions of this compound and its derivatives can be significantly enhanced by the application of advanced spectroscopic and imaging techniques. As previously mentioned, the thiophene-isoxazole scaffold is amenable to the development of fluorescent probes. researchgate.netnih.govnih.gov

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of these compounds and for monitoring their effects on cellular processes in real-time. researchgate.net For example, isoxazole derivatives have been used in conjunction with techniques like Hoechst staining to study their impact on cell nuclei and to characterize cell death pathways. researchgate.net Furthermore, the photophysical properties of these compounds can be finely tuned through chemical modification, potentially enabling their use in more advanced imaging techniques such as confocal microscopy and two-photon microscopy for high-resolution imaging in biological systems. researchgate.netnih.gov

Emerging Computational Approaches for Compound Design and Biological Activity Prediction

Computational methods are playing an increasingly vital role in the design and optimization of drug candidates based on the 5-(thiophen-2-yl)-1,2-oxazole scaffold. In silico techniques such as molecular docking are employed to predict the binding modes of these compounds with their biological targets. nih.govresearchgate.net This allows for a rational approach to the design of new derivatives with improved affinity and selectivity.

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models are used to assess the pharmacokinetic properties of potential drug candidates at an early stage of development, helping to identify compounds with favorable drug-like characteristics. nih.gov These computational studies provide valuable insights that guide the synthetic efforts and biological evaluation of new 5-(thiophen-2-yl)-1,2-oxazole-based compounds, accelerating the drug discovery process.

Table 2: Computational Approaches in the Study of 5-(Thiophen-2-yl)isoxazole Derivatives
Computational MethodApplicationOutcomeReference
Molecular DockingPredicting binding interactions with target proteins (e.g., Estrogen Receptor Alpha).Understanding the structural basis of biological activity and guiding the design of more potent inhibitors. nih.gov
ADMET PredictionEvaluating drug-like properties.Early identification of compounds with favorable pharmacokinetic profiles. nih.gov

Unexplored Reactivity and Derivatization Opportunities for Academic Investigation

The this compound molecule presents numerous opportunities for academic investigation into its reactivity and potential for derivatization. The 3-amino group on the isoxazole ring is a key functional handle that can be readily modified through various chemical transformations, such as acylation, alkylation, and diazotization, to generate a diverse range of derivatives. organic-chemistry.orgresearchgate.net

The thiophene ring is also susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the molecule. nih.gov Furthermore, the isoxazole ring itself can participate in cycloaddition reactions under certain conditions. ijpca.org A systematic exploration of the reactivity of this scaffold could lead to the discovery of novel chemical transformations and the synthesis of new compounds with unique properties and potential applications. The development of reliable and scalable synthetic methods for both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has expanded the accessibility of these key building blocks for medicinal chemistry. organic-chemistry.orgrsc.org

Q & A

Advanced Research Question :

  • Target identification : Use SPR (surface plasmon resonance) to screen binding affinity for enzymes like COX-2 or kinases. Thiophene’s π-π stacking enhances protein-ligand interactions .
  • Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic viability .

How do electronic properties of this compound influence its applications in materials science?

Advanced Research Question
The thiophene-isoxazole scaffold exhibits:

  • Optoelectronic tunability : DFT calculations show a HOMO-LUMO gap of ~3.2 eV, suitable for organic semiconductors .
  • Charge transport : Bulk heterojunction solar cells with PCBM acceptors achieve PCE ~4.2%, limited by Voc (~0.7 V) due to recombination at thiophene-fullerene interfaces .

Q. Experimental Validation :

  • Cyclic voltammetry reveals oxidation peaks at +1.1 V (vs. Ag/AgCl), confirming hole-transport capabilities .

How can contradictory data in pharmacological studies of this compound derivatives be systematically addressed?

Advanced Research Question
Contradictions (e.g., variable IC₅₀ values) arise from:

  • Impurity profiles : HPLC-MS identifies byproducts (e.g., hydrolyzed oxazole rings) that skew bioactivity .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare with N-(thiophen-2-ylmethyl)oxalamide derivatives to isolate the role of the isoxazole amine .

Q. Mitigation Strategy :

FactorSolution
ImpuritiesRecrystallization (EtOH/H₂O)
Assay variabilityInter-laboratory reproducibility
Solubility issuesDMSO/PBS co-solvent systems

What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Molecular docking : AutoDock Vina models interactions with targets like EGFR (PDB: 1M17). The thiophene ring occupies hydrophobic pockets, while the isoxazole amine forms hydrogen bonds .
  • QSAR models : Use Gaussian-based descriptors (e.g., Mulliken charges) to correlate electronic properties with antimicrobial log(MIC) values .

Q. Validation :

  • Compare predicted vs. experimental IC₅₀ for derivatives with substituents at the 5-position of thiophene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.